molecular formula C8H6BrClO B1293676 1-(4-Bromophenyl)-2-chloroethanone CAS No. 4209-02-3

1-(4-Bromophenyl)-2-chloroethanone

Cat. No.: B1293676
CAS No.: 4209-02-3
M. Wt: 233.49 g/mol
InChI Key: HCQNNQFCUAGJBD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-chloroethanone is an organic compound with the molecular formula C8H6BrClO. It is a derivative of ethanone, where the hydrogen atoms are substituted by a bromophenyl and a chloro group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-chloroethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{Br} + \text{ClCOCH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{BrCOCH}_2\text{Cl} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted ethanones such as 1-(4-bromophenyl)-2-aminoethanone.

    Reduction: 1-(4-Bromophenyl)-2-chloroethanol.

    Oxidation: 1-(4-Bromophenyl)-2-chloroacetic acid.

Scientific Research Applications

1-(4-Bromophenyl)-2-chloroethanone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-chloroethanone involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The bromophenyl group provides steric and electronic effects that influence the reactivity of the compound.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-bromoethanone: Similar structure but with a bromo group instead of a chloro group.

    1-(4-Chlorophenyl)-2-chloroethanone: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    1-(4-Bromophenyl)-2-fluoroethanone: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness: 1-(4-Bromophenyl)-2-chloroethanone is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogenated ethanones. The combination of these halogens allows for selective reactions and the formation of diverse derivatives.

Properties

IUPAC Name

1-(4-bromophenyl)-2-chloroethanone
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InChI

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQNNQFCUAGJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
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DSSTOX Substance ID

DTXSID50194928
Record name 1-(4-Bromophenyl)-2-chloroethan-1-one
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Molecular Weight

233.49 g/mol
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CAS No.

4209-02-3
Record name 1-(4-Bromophenyl)-2-chloroethanone
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Record name 1-(4-Bromophenyl)-2-chloroethan-1-one
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Record name 1-(4-Bromophenyl)-2-chloroethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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